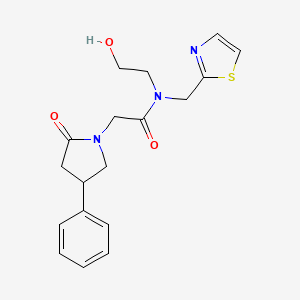![molecular formula C18H24N2O3S B5618510 1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5618510.png)
1-methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds, including those related to the requested compound, often involves multistep synthetic routes. A notable method involves the use of chiral precursors like bromoepoxide, derived from malic acid, to construct spirocyclic frameworks with desired stereochemistry. This approach has been applied to synthesize various spiro compounds, demonstrating the versatility of bromoepoxides as chiral building blocks for generating complex molecular architectures with high yield and selectivity (Hungerbühler et al., 1980).
Molecular Structure Analysis
Crystallographic studies have elucidated the molecular structures of related spiro compounds. For example, X-ray crystallography has been employed to determine the structure of diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, revealing the spatial arrangement of atoms within the spiro framework and providing insights into the compound's stereochemistry (Magerramov et al., 2013).
Chemical Reactions and Properties
Spiro compounds often exhibit unique reactivity due to their cyclic structures. For instance, 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione and related cyclic anhydrides have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating the influence of the spiro framework on chemical reactivity and the potential for broad substrate scope in synthetic applications (Rashevskii et al., 2020).
Propriétés
IUPAC Name |
1-methyl-2-oxo-8-(2-phenylsulfanylethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-19-16(21)13-15(17(22)23)18(19)7-9-20(10-8-18)11-12-24-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGVGACHBUPYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CCSC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-8-[2-(phenylthio)ethyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)
![(3R*,5S*)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)
![4-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5618436.png)
![5-[3-(benzyloxy)propyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5618437.png)
![2-[5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5618452.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5618455.png)
![N-ethyl-5-{[4-(2-phenoxyethyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5618463.png)

![2-amino-1-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5618469.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5618482.png)

![3-methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-phenylpiperidine](/img/structure/B5618504.png)
![N-{(3R,5S)-5-[(diethylamino)carbonyl]-1-methylpyrrolidin-3-yl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5618518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B5618528.png)